6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a chemical compound with a wide range of scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cancer cell growth and survival. This leads to the death of cancer cells, while sparing normal cells.
Biochemical and Physiological Effects
6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one in lab experiments is its potent anti-cancer activity. This makes it an excellent candidate for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in water. This can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one. One area of interest is in the development of new cancer therapies based on this compound. Another potential direction is in the study of the compound's effects on other diseases, such as autoimmune disorders and inflammatory conditions. Additionally, there is potential for the development of new synthetic methods for producing this compound, which could lead to improved yields and purity.
Synthesis Methods
The synthesis of 6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one can be achieved through a variety of methods. One of the most common methods involves the reaction of 6-methyl-1,2,4-triazin-5(4H)-one with 3-methylbenzyl chloride in the presence of a thiol catalyst. This reaction yields the desired compound with a high degree of purity.
Scientific Research Applications
6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has been extensively studied for its scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells, while sparing normal cells.
properties
IUPAC Name |
6-methyl-3-[(3-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-4-3-5-10(6-8)7-17-12-13-11(16)9(2)14-15-12/h3-6H,7H2,1-2H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYJXTOTCHPBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C(=O)N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-((3-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.